N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine
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Overview
Description
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is a complex organic compound known for its diverse applications in scientific research. This compound features a combination of a dimethoxyphenyl group, a pyridinyl group, and a piperazinamine moiety, making it a versatile molecule in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxamide under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C18H22N4O2 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C18H22N4O2/c1-23-16-7-6-15(13-17(16)24-2)14-20-22-11-9-21(10-12-22)18-5-3-4-8-19-18/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |
InChI Key |
QHYKMHZQTJPIAB-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)C3=CC=CC=N3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3)OC |
Origin of Product |
United States |
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